N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide
Description
N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a tetrazole ring, a phenyl group, and an oxane moiety
Properties
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20(10-13-6-5-9-23-12-13)15(22)11-21-18-16(17-19-21)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQDMCSJXNAAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 5-phenyltetrazole can be prepared by reacting phenyl azide with sodium cyanide under acidic conditions.
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Preparation of the Oxane Derivative: : The oxane moiety can be introduced by reacting an appropriate epoxide with a nucleophile. For example, oxirane can react with methanol in the presence of an acid catalyst to form 3-methyloxane.
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Coupling Reactions: : The final step involves coupling the tetrazole derivative with the oxane derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative is reacted with a halogenated oxane compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxane moiety. Halogenated reagents and bases are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds (e.g., bromoalkanes) in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetate.
Reduction: Formation of N-methyl-N-(oxan-3-ylmethyl)-2-(5-aminophenyl)acetamide.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its tetrazole ring is known to mimic the structure of certain biological molecules, making it useful in the design of enzyme inhibitors.
Medicine
Medically, this compound has potential applications as a drug candidate. The tetrazole ring is a common pharmacophore in many drugs, and the presence of the oxane moiety may enhance its bioavailability and metabolic stability.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The oxane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(oxan-3-ylmethyl)-2-(5-methyltetrazol-2-yl)acetamide: Similar structure but with a methyl group on the tetrazole ring.
N-methyl-N-(oxan-3-ylmethyl)-2-(5-ethyltetrazol-2-yl)acetamide: Similar structure but with an ethyl group on the tetrazole ring.
N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to the combination of its tetrazole ring and oxane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
